2-Chloro-6-fluorobenzyl chloride

Description

The exact mass of the compound 1-Chloro-2-(chloromethyl)-3-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

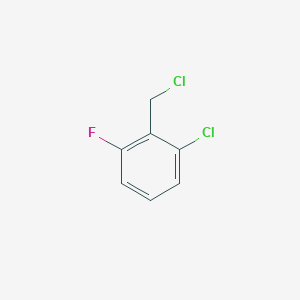

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2-(chloromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGOLNNLNQQIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038855 | |

| Record name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1-chloro-2-(chloromethyl)-3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

55117-15-2 | |

| Record name | 2-Chloro-6-fluorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55117-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055117152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2-(chloromethyl)-3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha,2-dichloro-6-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A581KL6ZPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-6-fluorobenzyl chloride (CAS: 55117-15-2)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-6-fluorobenzyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document consolidates critical data, experimental protocols, and reaction pathways to support research and development activities.

Chemical and Physical Properties

This compound is a colorless to almost colorless liquid.[1] It is a versatile building block in organic synthesis, primarily owing to its reactive chloromethyl group.[2] The presence of both chlorine and fluorine atoms on the benzene ring influences its reactivity and the properties of its derivatives.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Cl₂F | [1][3][4][5][6][7] |

| Molecular Weight | 179.02 g/mol | [1][3][5][7] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Density | 1.401 g/mL at 25 °C | [3][8] |

| Boiling Point | 208-210 °C | [1][8][9] |

| Melting Point | 7 °C | [8] |

| Flash Point | 93.4 °C (200.1 °F) - closed cup | [3][10] |

| Refractive Index | n20/D 1.537 | [3][10] |

| Water Solubility | Insoluble | [4][9] |

| Solubility | Soluble in common organic solvents | [9] |

| Vapor Pressure | 83Pa at 40℃ | [8] |

Table 2: Identification and Registry Information

| Identifier | Value | Reference(s) |

| CAS Number | 55117-15-2 | [1][3][4][5][6][11][12][13] |

| EC Number | 259-487-5 | [3] |

| MDL Number | MFCD00000896 | [1][3] |

| PubChem ID | 108675 | [1] |

| InChI | 1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | [3][6] |

| InChIKey | MJGOLNNLNQQIHR-UHFFFAOYSA-N | [3][6] |

| SMILES | Fc1cccc(Cl)c1CCl | [3] |

| Synonyms | 2,α-Dichloro-6-fluorotoluene, 1-Chloro-2-(chloromethyl)-3-fluorobenzene | [3][4][11] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the free-radical chlorination of 2-chloro-6-fluorotoluene.[2][14] This process requires careful control of reaction conditions to achieve high selectivity for the monochlorinated product.[2]

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis from 2-Chloro-6-fluorotoluene

This protocol is a generalized representation based on available literature.

Materials:

-

2-Chloro-6-fluorotoluene[14]

-

Radical initiator (e.g., dibenzoyl peroxide) or a light source (e.g., metal halide lamp)[14][15]

-

Phosphorus trichloride (optional, to improve product quality)[14]

-

Nitrogen gas[14]

-

Reaction vessel (e.g., four-neck glass reaction bottle) equipped with a reflux condenser, gas inlet, thermometer, and tail gas absorption device[14]

Procedure:

-

Charge the reaction vessel with 2-chloro-6-fluorotoluene and, optionally, a small amount of phosphorus trichloride.[14]

-

Heat the mixture to the reaction temperature (e.g., 180 °C).[14]

-

Initiate the reaction by either irradiating the mixture with a metal halide lamp or by adding a radical initiator.[14]

-

Introduce chlorine gas into the reaction mixture at a controlled rate.[14]

-

Monitor the progress of the reaction using gas chromatography (GC) to determine the relative amounts of starting material, desired product, and byproducts.[14][16]

-

Once the desired conversion is achieved, stop the flow of chlorine gas.[16]

-

Purge the reaction vessel with nitrogen gas to remove any unreacted chlorine.[14]

-

The crude product can be purified by distillation.[15]

Chemical Reactivity and Applications

This compound is a valuable intermediate due to the reactivity of its benzylic chloride. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[1][2]

Caption: Key reactions and applications of the title compound.

Major Applications:

-

Pharmaceutical Synthesis: It is a precursor for the synthesis of antibacterial drugs like flucloxacillin.[14] It is also used in the preparation of the anticoccidial drug arprinocid through reaction with adenine.[3][10][12] Furthermore, it is a reactant in the synthesis of 9-substituted adenine derivatives and 3-benzylsulfanyl derivatives of 1,2,4-triazole, which have been investigated for antimycobacterial activity.[3][10][12]

-

Agrochemical Synthesis: This compound is used to produce high-efficiency, low-toxicity fungicides.[14]

-

Intermediate Synthesis: It is a key starting material for the production of 2-chloro-6-fluorobenzaldehyde, another important organic intermediate.[14]

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde

Materials:

Procedure:

-

The crude product from the chlorination of 2-chloro-6-fluorotoluene, where the concentration of this compound is low (<0.5%), is used as the starting material.[16][17]

-

Add the iron-based solid superacid catalyst to the crude mixture.[14][17]

-

Heat the reaction mixture to 180 °C.[14]

-

Slowly and uniformly add water dropwise to the reaction flask over 2 hours.[14]

-

Maintain the temperature and continue stirring for an additional 4 hours after the water addition is complete.[14]

-

Monitor the reaction by GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.[14][17]

-

Cool the reaction mixture to 95 °C.[14]

-

Slowly add an aqueous sodium carbonate solution to neutralize the mixture to a pH of 8.[14]

-

Stir for 30 minutes, then allow the aqueous and organic phases to separate.[14]

-

The organic phase, containing the crude 2-chloro-6-fluorobenzaldehyde, is purified by reduced pressure distillation.[14][16]

Safety and Handling

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[4][10][11][18] It is also a lachrymator.[4]

Table 3: Hazard Information

| Hazard Class | Category | Reference(s) |

| Skin Corrosion/Irritation | 1B | [3][4][10] |

| Serious Eye Damage/Irritation | 1 | [4] |

| Chronic Aquatic Toxicity | 2 | [4] |

| Flammable Liquids | 4 | [4] |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4][11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[3][11]

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[4][11]

-

Incompatible with bases, alcohols, amines, and metals.[11]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spectral Data

While a comprehensive collection of spectra is beyond the scope of this guide, references to spectral data are available. The NIST WebBook contains IR and mass spectrometry data for this compound.[7] NMR spectra for structurally similar compounds are also available, which can be useful for comparative analysis.[19][20][21][22]

Conclusion

This compound (CAS: 55117-15-2) is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis and subsequent reactions are well-documented, providing a clear pathway for its use in the development of a wide range of valuable compounds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and manufacturing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 98 55117-15-2 [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. tnjchem.com [tnjchem.com]

- 10. This compound 98 55117-15-2 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 55117-15-2 [chemicalbook.com]

- 13. enkepharma.lookchem.com [enkepharma.lookchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. prepchem.com [prepchem.com]

- 16. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR [m.chemicalbook.com]

- 20. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. spectrabase.com [spectrabase.com]

- 22. 2,6-Difluorobenzyl chloride(697-73-4) 13C NMR spectrum [chemicalbook.com]

physical and chemical properties of 2-Chloro-6-fluorobenzyl chloride

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Chloro-6-fluorobenzyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound, with the CAS number 55117-15-2, is a halogenated aromatic compound.[1] It presents as a colorless to almost colorless clear liquid with a pungent odor.[2] This compound is a combustible liquid and is classified as a corrosive material.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 55117-15-2 | [1] |

| Molecular Formula | C₇H₅Cl₂F | [1][4] |

| Molecular Weight | 179.02 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Odor | Pungent | |

| Density | 1.401 g/mL at 25 °C | [5][3] |

| Boiling Point | 208-210 °C | |

| Melting Point | 7 °C | [6][7] |

| Flash Point | 93.4 °C (200.1 °F) - closed cup | [5][3] |

| Refractive Index | n20/D 1.537 | [5][3] |

| InChI | 1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | [5] |

| SMILES | C1=CC(F)=C(C=C1Cl)CCl | [5] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) WebBook provides mass and IR spectra for this compound.[5] Additionally, 1H NMR and 13C NMR spectral data are available through resources like ChemicalBook.

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate, primarily utilized for its reactivity in nucleophilic substitution reactions.[2] The benzylic chloride is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles.

This reactivity is harnessed in the synthesis of various pharmaceutical and agrochemical compounds. For instance, it is a key precursor in the production of the antibiotic flucloxacillin.[8] It is also used in the synthesis of the anticoccidial drug aprinocid through reaction with adenine.[8] Furthermore, it serves as an alkylating agent in the synthesis of derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole.[5]

The presence of the fluorine and chlorine atoms on the benzene ring can influence the reactivity of the benzylic position and the aromatic ring itself.

Below is a generalized workflow for the application of this compound in synthesis.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the chlorination of 2-chloro-6-fluorotoluene.[8]

Materials and Equipment:

-

500 mL four-necked glass reaction flask

-

Reflux condenser

-

Tail gas absorption device

-

Thermometer

-

Metal halide lamp

-

Gas chromatograph (GC)

-

2-chloro-6-fluorotoluene

-

Chlorine gas

-

Phosphorus trichloride (optional)

-

Nitrogen gas

Procedure:

-

Equip the 500 mL four-necked glass reaction flask with a reflux condenser, a tail gas absorption device, and a thermometer.

-

Charge the flask with 250 g of 2-chloro-6-fluorotoluene and, optionally, 0.5 mL of phosphorus trichloride to improve product quality.[8]

-

Irradiate the flask with a metal halide lamp and heat the mixture to 180 °C.[8]

-

Introduce chlorine gas into the reaction mixture.

-

Monitor the progress of the reaction using gas chromatography.

-

Once the desired level of chlorination is achieved, stop the flow of chlorine gas.

-

Purge the reaction vessel with nitrogen gas to remove any unreacted chlorine.[8]

The following diagram illustrates the workflow for this synthesis.

Synthesis of 2-Chloro-6-fluorobenzaldehyde

This compound is a key intermediate in the synthesis of 2-chloro-6-fluorobenzaldehyde.[8]

Materials and Equipment:

-

Crude this compound from the previous step

-

Iron-based solid superacid catalyst

-

Water

-

Aqueous sodium carbonate solution

-

Reduced pressure distillation apparatus

Procedure:

-

To the reaction mixture containing this compound, add an iron-based solid superacid catalyst.

-

Maintain the temperature at 180 °C.

-

Slowly and uniformly add 37.5 g of water to the reaction mixture over 2 hours, followed by a 4-hour hold at temperature.[8]

-

Monitor the conversion of the starting material by gas chromatography.

-

Cool the reaction mixture to 95 °C.

-

Slowly add an aqueous solution of sodium carbonate to adjust the pH to 8.[8]

-

Stir for 30 minutes, then separate the organic and aqueous phases.

-

The organic phase is then purified by reduced pressure distillation to yield 2-chloro-6-fluorobenzaldehyde.[8]

The logical flow of this synthetic transformation is depicted below.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also a lachrymator, meaning it can cause tearing.[2] Inhalation may cause severe irritation to the respiratory tract. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood.[2]

Store in a dry, cool, and well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[2] Incompatible materials include bases, alcohols, amines, and metals.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties, coupled with its specific reactivity, make it an important building block for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(55117-15-2) 13C NMR spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 55117-15-2 [chemicalbook.com]

- 7. 2,6-Difluorobenzyl chloride(697-73-4) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(55117-15-2) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-6-fluorobenzyl Chloride

This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of 2-Chloro-6-fluorobenzyl chloride, a compound of interest for researchers, scientists, and professionals in drug development and organic synthesis.

Molecular Structure and Identity

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a fluorine atom, and a chloromethyl group. The substituents are positioned at the 2, 6, and 1 positions, respectively, leading to its systematic name. This specific arrangement of functional groups imparts distinct chemical reactivity and properties to the molecule.

Below is a two-dimensional diagram representing the molecular structure of this compound.

Physicochemical and Identification Data

The following table summarizes the key quantitative properties and identifiers for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Cl₂F | [1][2][3] |

| Molecular Weight | 179.02 g/mol | [1][2] |

| CAS Number | 55117-15-2 | [1][2][3] |

| Appearance | Liquid | |

| Density | 1.401 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.537 | [2][4] |

| Flash Point | 93.4 °C (200.1 °F) - closed cup | |

| InChI | 1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | [1][3] |

| InChI Key | MJGOLNNLNQQIHR-UHFFFAOYSA-N | [1][3] |

| SMILES | Fc1cccc(Cl)c1CCl | [1] |

| Synonyms | α,2-dichloro-6-fluorotoluene, Benzene, 1-chloro-2-(chloromethyl)-3-fluoro- | [1][3] |

Applications in Research and Development

This compound serves as a versatile reagent in organic synthesis. It has been utilized as an alkylating agent in the synthesis of various heterocyclic compounds.[2] Notably, it is a precursor in the preparation of 2-chloro-6-fluorobenzylamine, which is a key intermediate for the synthesis of 9-substituted adenine derivatives.[2] Furthermore, it is employed in the synthesis of aprinocid, an anticoccidial agent, through its reaction with adenine. In the agrochemical sector, this compound is an intermediate for producing efficient and low-toxicity fungicides.[4]

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluorobenzyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-fluorobenzyl chloride, a key intermediate in various synthetic applications. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines its general solubility profile and provides detailed experimental protocols for its quantitative determination.

Introduction

This compound (CAS No: 55117-15-2) is a disubstituted toluene derivative with the molecular formula C₇H₅Cl₂F.[1] Its chemical structure, featuring both chloro and fluoro substituents on the benzene ring and a chloromethyl group, dictates its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for its application in synthesis, particularly for reaction setup, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Weight | 179.02 g/mol | [1] |

| Appearance | Colorless or light yellow liquid | [1][2] |

| Density | 1.401 g/mL at 25 °C | [1][3] |

| Boiling Point | 208-210 °C | [1] |

| Melting Point | 7 °C | [1] |

| Flash Point | 93.4 °C (closed cup) | |

| Refractive Index | n20/D 1.537 | [1][3] |

Solubility Profile

Based on supplier information, this compound is described as being "easily soluble in common organic solvents and soluble in water".[2] While this indicates broad miscibility, the term "soluble" is qualitative. The polarity of the molecule, arising from the electronegative halogen atoms, suggests it will be soluble in a range of polar aprotic and non-polar organic solvents. Its reactivity with protic solvents like alcohols should be considered, as nucleophilic substitution at the benzylic chloride position is possible, especially under basic conditions or elevated temperatures.

Table of Expected Qualitative Solubility:

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The polar hydroxyl group can interact with the halogenated benzene ring. Potential for reaction should be considered. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group allows for dipole-dipole interactions. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble | The ester group provides polarity for effective solvation. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall lower polarity is compatible. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle; the solute and solvent have similar polarities and functional groups. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | The aromatic ring of the solute interacts favorably with the aromatic solvent. |

| Apolar Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant polarity of the solute is not well-matched with non-polar solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of these solvents can effectively solvate the solute. |

| Water | H₂O | Sparingly Soluble | While described as "soluble," organic halides generally have low water solubility. The presence of polar functional groups may impart slight solubility. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common techniques for determining the solubility of a compound like this compound.

4.1. Isothermal Saturation Method (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials and Equipment:

-

This compound

-

Selected anhydrous organic solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered solution to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or GC.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or g/100 mL.

4.2. Gravimetric Method

This method is simpler than the isothermal saturation method but may be less precise. It is suitable for non-volatile solutes.

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution.

Materials and Equipment:

-

Same as for the isothermal saturation method, excluding the analytical instrument.

-

Evaporating dish or pre-weighed vial.

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen).

Procedure:

-

Prepare a saturated solution as described in steps 1-4 of the Isothermal Saturation Method.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute to avoid any loss.

-

Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it.

-

The mass of the dissolved this compound is the final mass of the container and residue minus the initial mass of the empty container.

-

Calculate the solubility based on the mass of the solute and the initial volume of the supernatant.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of an organic compound.

Caption: A flowchart illustrating the general procedure for determining the solubility of a chemical compound.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-fluorobenzyl chloride

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety, handling, and personal protective equipment (PPE) recommendations for 2-Chloro-6-fluorobenzyl chloride (CAS No. 55117-15-2). The information is compiled from various safety data sheets to ensure a thorough understanding of the risks associated with this chemical and the necessary precautions for its use in a laboratory or industrial setting.

Hazard Identification and Classification

This compound is a combustible liquid that is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage. The substance is also a lachrymator, meaning it can cause tearing.

GHS Hazard Statements:

-

H227: Combustible liquid.

-

H317: May cause an allergic skin reaction.[3]

-

H330: Fatal if inhaled.[3]

-

H290: May be corrosive to metals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H5Cl2F | [2] |

| Molecular Weight | 179.02 g/mol | |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent | [2] |

| Melting Point | 7 °C | [4] |

| Boiling Point | 208-210 °C | [4] |

| Flash Point | 93 °C (200.1 °F) - closed cup | [4] |

| Density | 1.401 g/mL at 25 °C | [4] |

| Solubility | Insoluble in water | [4] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Handle the product only in a closed system or with appropriate exhaust ventilation.[1][2]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1][2]

-

Take precautionary measures against static discharges.[2]

-

Wash hands thoroughly after handling.[1]

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Category | Recommendation | Standards |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). | NIOSH (US) or EN 166 (EU) approved.[3] |

| Skin Protection | Wear appropriate protective gloves (inspect before use) and a chemical-resistant suit. | --- |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended. | NIOSH/MSHA or EN 149 approved.[1] |

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1][2][3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately.[1][2][3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Consult a physician immediately.[1][2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][3] |

Accidental Release Measures

In the event of a spill or leak:

-

Ensure adequate ventilation and remove all sources of ignition.[3]

-

Evacuate personnel to safe areas.[3]

-

Wear appropriate personal protective equipment, including respiratory protection.[3]

-

Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2]

-

Collect the spillage and place it in a suitable, closed container for disposal.[2]

-

Do not let the product enter drains.[3]

Firefighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific hazards: Containers may explode when heated.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[1][2]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][3]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety studies that form the basis of the hazard classifications are not publicly available in the provided search results. This information is typically held by the manufacturers or regulatory agencies and is not commonly found in public domain safety data sheets.

Visualizations

Caption: Workflow for safe handling of this compound.

References

Stability and Recommended Storage of 2-Chloro-6-fluorobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Chloro-6-fluorobenzyl chloride (CAS No. 55117-15-2). The information is critical for maintaining the purity and integrity of this key chemical intermediate in research and development settings. This document outlines the known stability profile, optimal storage practices, and a generalized experimental protocol for conducting stability assessments.

Core Stability Profile and Incompatibilities

This compound is a combustible, corrosive liquid that is classified as a lachrymator, meaning it can cause tearing.[1] While stable under normal temperatures and pressures, its reactivity makes it susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis due to its sensitivity to moisture.

Key incompatibilities that can lead to degradation or hazardous reactions include:

-

Moisture: Reacts with water and moist air, likely leading to the formation of 2-chloro-6-fluorobenzyl alcohol and hydrochloric acid.

-

Bases: Reacts with strong bases.

-

Alcohols and Amines: Can undergo nucleophilic substitution reactions.

-

Metals: May be corrosive to certain metals.

-

Oxidizing Agents: Incompatible with strong oxidizing agents.

Hazardous decomposition products that can form upon degradation include carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[1]

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, room temperature. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to moisture and oxygen, which can cause hydrolysis and oxidation. |

| Container | Tightly closed, in the original container. | Prevents contamination and exposure to atmospheric moisture. |

| Location | Dry, well-ventilated area designated as a "corrosives area". | Ensures a safe storage environment and prevents the buildup of potentially harmful vapors. |

| Light Exposure | Protect from light. | While not explicitly stated in all sources, protection from light is a general good practice for storing reactive chemicals to prevent photolytic degradation. |

| Separation | Keep away from heat, sparks, open flames, and incompatible materials (bases, alcohols, amines, metals, oxidizing agents). | Prevents accidental ignition and hazardous chemical reactions. |

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

To experimentally determine the stability of this compound and identify potential degradation products, a forced degradation study followed by analysis with a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This protocol is a generalized procedure based on established practices for similar compounds and ICH guidelines.

I. Forced Degradation Study

The objective of a forced degradation study is to intentionally stress the compound to accelerate its degradation. This helps in understanding the degradation pathways and in the development of a stability-indicating analytical method.

A. Stress Conditions:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

After each time point, cool the solution, neutralize with an appropriate base (e.g., 0.1 M sodium hydroxide), and dilute to a known concentration with the mobile phase.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable organic solvent and add 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature for a specified period, monitoring the reaction frequently due to the expected rapid degradation.

-

Neutralize with an appropriate acid (e.g., 0.1 M hydrochloric acid) and dilute to a known concentration.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add a 3% solution of hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Dilute to a known concentration with the mobile phase.

-

-

Thermal Degradation:

-

Store the solid or liquid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1, 3, 7 days).

-

At each time point, dissolve a known amount in a suitable solvent and dilute to a known concentration.

-

-

Photolytic Degradation:

-

Expose the compound (in a photostable, transparent container) to a light source with a specified output (e.g., ICH option 1 or 2).

-

Simultaneously, keep a control sample protected from light.

-

After the exposure period, dissolve both the exposed and control samples in a suitable solvent and dilute to a known concentration.

-

II. Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation and separate it from its degradation products.

A. Proposed HPLC Parameters (Starting Point for Method Development):

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

B. Method Validation:

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated by the separation of the main peak from any degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Caption: Logical relationship between storage conditions and stability.

Caption: Experimental workflow for stability assessment.

References

Spectroscopic Profile of 2-Chloro-6-fluorobenzyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-6-fluorobenzyl chloride (CAS No. 55117-15-2). The information detailed herein is essential for the characterization, quality control, and utilization of this compound in synthetic chemistry and drug development. This document presents predicted Nuclear Magnetic Resonance (NMR) data, experimental Infrared (IR) data from established sources, and a predicted Mass Spectrometry (MS) fragmentation pattern. Detailed experimental protocols for acquiring such data are also provided.

Molecular Structure and Properties

This compound possesses the chemical formula C₇H₅Cl₂F and a molecular weight of 179.02 g/mol .[1] Its structure, featuring a chloromethyl group and two different halogen substituents on the aromatic ring, results in a distinct spectroscopic signature.

| Property | Value | Reference |

| CAS Number | 55117-15-2 | [1] |

| Molecular Formula | C₇H₅Cl₂F | [1] |

| Molecular Weight | 179.02 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.401 g/mL at 25 °C | |

| Refractive Index | n20/D 1.537 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show a singlet for the benzylic protons and a complex multiplet for the three aromatic protons. The chemical shifts are influenced by the electronegativity of the chlorine and fluorine atoms.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 4.7 | Singlet | -CH₂Cl |

| ~ 7.1 - 7.4 | Multiplet | Aromatic Protons |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will display six distinct signals, one for the benzylic carbon and five for the aromatic carbons, with the carbon attached to fluorine exhibiting a large coupling constant (JC-F).

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 45 | -CH₂Cl |

| ~ 115 (d, ¹JC-F ≈ 250 Hz) | C-F |

| ~ 125 | Aromatic CH |

| ~ 130 | Aromatic CH |

| ~ 132 | Aromatic CH |

| ~ 135 | C-Cl (ring) |

| ~ 160 (d, ²JC-F ≈ 15 Hz) | C-CH₂Cl |

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The gas-phase Fourier-Transform Infrared (FTIR) spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] The key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | Aromatic C-H Stretch |

| ~ 1600, 1470 | Medium | Aromatic C=C Bending |

| ~ 1250 | Strong | C-F Stretch |

| ~ 800 - 700 | Strong | C-Cl Stretch and Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in isotopic patterns for chlorine-containing fragments.

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 178/180/182 | [M]⁺˙ | - |

| 143/145 | [M - Cl]⁺ | Cl |

| 127 | [M - CH₂Cl]⁺ | CH₂Cl |

| 99 | [C₆H₃F]⁺˙ | CH₂Cl, Cl |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[3] Ensure the solution is homogeneous.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Clean the ATR crystal (e.g., diamond) with an appropriate solvent like isopropanol and collect a background spectrum.

-

Place a small drop of liquid this compound directly onto the ATR crystal.[3]

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).[3]

-

Instrumentation: Use a mass spectrometer with an electron ionization source.

-

Data Acquisition:

-

Set the electron energy to 70 eV.

-

Acquire data over a mass range of m/z 40-300 to observe the molecular ion and key fragments.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

The Reactivity of the Chloromethyl Group in 2-Chloro-6-fluorobenzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluorobenzyl chloride is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The reactivity of its chloromethyl group is central to its utility, enabling the introduction of diverse functionalities. This technical guide provides a comprehensive analysis of the reactivity of the chloromethyl group in this compound, focusing on nucleophilic substitution, oxidation, reduction, and organometallic reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Introduction

This compound (C₇H₅Cl₂F) is a substituted aromatic compound featuring a highly reactive chloromethyl group. Its chemical structure, with ortho-chloro and -fluoro substituents, influences the reactivity of the benzylic carbon, making it a versatile building block in organic synthesis. This guide explores the chemical behavior of the chloromethyl group, providing a technical resource for professionals in drug development and chemical research.

Synthesis of this compound

The primary industrial synthesis of this compound involves the free-radical chlorination of 2-chloro-6-fluorotoluene.[1][2][3][4] This reaction is typically carried out under UV irradiation at elevated temperatures.

Experimental Protocol: Synthesis of this compound [1][3]

-

Materials: 2-chloro-6-fluorotoluene, chlorine gas, phosphorus trichloride (optional catalyst), nitrogen gas.

-

Equipment: A 500 mL four-necked glass reaction flask equipped with a reflux condenser, gas inlet tube, thermometer, mechanical stirrer, and a metal halide lamp. A tail gas absorption device for chlorine is also required.

-

Procedure:

-

Charge the reaction flask with 250 g of 2-chloro-6-fluorotoluene and optionally, 0.5 mL of phosphorus trichloride to improve product quality.

-

Heat the mixture to 180°C while stirring and irradiating with the metal halide lamp.

-

Bubble chlorine gas through the reaction mixture.

-

Monitor the reaction progress by gas chromatography (GC) until the content of this compound is maximized and the starting material is consumed.

-

Stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine.

-

The crude product can be used directly for subsequent reactions or purified by distillation under reduced pressure.

-

Reactivity of the Chloromethyl Group

The chloromethyl group is the primary site of reactivity in this compound, readily undergoing nucleophilic substitution reactions. The benzylic nature of the carbon atom enhances its reactivity compared to simple alkyl chlorides.

Nucleophilic Substitution Reactions

As a primary benzylic halide, this compound is highly susceptible to nucleophilic attack.[5] These reactions typically proceed via an Sₙ2 mechanism, although an Sₙ1 pathway can be favored under certain conditions, such as in the presence of a polar, protic solvent and a weak nucleophile. The general mechanism for the Sₙ2 reaction is depicted below.

A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of a wide range of derivatives.[2]

| Nucleophile | Product Class | Reagents/Conditions | Yield (%) | Reference |

| Amine (R-NH₂) | Benzylamine | R-NH₂, Base, Solvent | Good to Excellent | [2] |

| Alcohol (R-OH) | Benzyl ether | R-OH, Base (e.g., NaOH), Solvent | Good to Excellent | [2][6] |

| Thiol (R-SH) | Benzyl thioether | R-SH, Base, Solvent | Good | [2] |

| Cyanide (CN⁻) | Benzyl cyanide | NaCN or KCN, Solvent (e.g., DMSO) | High | [7] |

| Azide (N₃⁻) | Benzyl azide | NaN₃, Solvent (e.g., DMF) | ~75% (for 2-fluorobenzyl bromide) | [8] |

| Adenine | N-Benzylated Adenine | Adenine, NaOH, n-hexane, Catalyst | Not specified | [1] |

Table 1: Nucleophilic Substitution Reactions of this compound and Related Compounds. (Note: Yields are general indications and may vary based on specific substrates and conditions).

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzylamine

-

Materials: this compound, aqueous ammonia, ethanol.

-

Equipment: A sealed reaction vessel (e.g., a pressure tube or autoclave), magnetic stirrer, heating mantle.

-

Procedure:

-

In the reaction vessel, dissolve this compound in ethanol.

-

Add an excess of concentrated aqueous ammonia.

-

Seal the vessel and heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 60-100°C for several hours).

-

Monitor the reaction by thin-layer chromatography (TLC) or GC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

-

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzyl Ether [6]

-

Materials: this compound, an alcohol (e.g., methanol), sodium hydroxide, and a suitable solvent like methanol.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

Dissolve sodium hydroxide in the alcohol in the round-bottom flask, with cooling if necessary.

-

Add this compound to the solution.

-

Heat the mixture to reflux with stirring for several hours.

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ether.

-

Purify by column chromatography or distillation.

-

Oxidation Reactions

The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid. The hydrolysis of this compound to 2-chloro-6-fluorobenzaldehyde is a key transformation.[1][3][4] Further oxidation yields 2-chloro-6-fluorobenzoic acid.[9]

Experimental Protocol: Hydrolysis to 2-Chloro-6-fluorobenzaldehyde [1][3]

-

Materials: Crude this compound, iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₃O₄), water, aqueous sodium carbonate solution.

-

Equipment: Reaction flask with a dropping funnel, condenser, stirrer, and heating mantle.

-

Procedure:

-

To the crude this compound in the reaction flask, add the solid superacid catalyst.

-

Heat the mixture to 180°C.

-

Slowly and uniformly add water dropwise over 2 hours.

-

Maintain the temperature for an additional 4 hours.

-

Monitor the conversion of di- and tri-chlorinated byproducts by GC.

-

Cool the mixture to 95°C and slowly add aqueous sodium carbonate solution to adjust the pH to 8.

-

Stir for 30 minutes, then separate the organic and aqueous phases.

-

The organic phase is distilled under reduced pressure to yield 2-chloro-6-fluorobenzaldehyde (yields up to 95% have been reported).[1][3]

-

Experimental Protocol: Oxidation to 2-Chloro-6-fluorobenzoic Acid [10]

-

Materials: 2-Chloro-6-fluorobenzaldehyde, potassium permanganate, ethyl acetate, water, hydrochloric acid.

-

Equipment: Round-bottom flask, magnetic stirrer.

-

Procedure:

-

Dissolve 2-chloro-6-fluorobenzaldehyde in ethyl acetate.

-

Prepare a solution of potassium permanganate in water.

-

Slowly add the aqueous potassium permanganate solution to the stirred organic solution at room temperature.

-

Stir vigorously until the purple color of the permanganate disappears.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and extract with a 10% sodium bicarbonate solution.

-

Carefully acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Reduction Reactions

The chloromethyl group can be reduced back to a methyl group, reforming the starting material for its synthesis, 2-chloro-6-fluorotoluene. This is typically achieved using a reducing agent such as lithium aluminum hydride or through catalytic hydrogenation.

Experimental Protocol: Reduction to 2-Chloro-6-fluorotoluene

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, and a dilute acid solution.

-

Equipment: A dry round-bottom flask with a dropping funnel, reflux condenser with a drying tube, magnetic stirrer, and an ice bath.

-

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend LiAlH₄ in anhydrous THF in the reaction flask and cool in an ice bath.

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for a few hours.

-

Monitor the reaction by TLC or GC.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute acid solution.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation to obtain the product.

-

Organometallic Reactions

The formation of a Grignard reagent from this compound can be challenging due to the high reactivity of the benzylic halide, which can lead to Wurtz coupling side reactions.[11] However, under carefully controlled conditions, it is possible to form the Grignard reagent, which can then be used in subsequent reactions.

Experimental Protocol: Attempted Grignard Reagent Formation [11]

-

Materials: this compound, magnesium turnings, anhydrous diethyl ether or THF, a crystal of iodine (as an initiator).

-

Equipment: A dry three-necked flask with a reflux condenser, dropping funnel, and a mechanical or magnetic stirrer, all under an inert atmosphere.

-

Procedure:

-

Place the magnesium turnings and a crystal of iodine in the flask and gently heat under vacuum, then cool under an inert atmosphere.

-

Add a small amount of anhydrous solvent.

-

Add a small amount of a solution of this compound in the anhydrous solvent to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

-

Once the reaction has started, add the remaining solution of the benzyl chloride dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for a short period to ensure complete reaction.

-

The resulting Grignard reagent should be used immediately in subsequent reactions.

-

Quantitative Data

Quantitative data for the reactivity of this compound is not extensively reported in the literature. However, data for the closely related benzyl chloride can provide a useful benchmark.

| Reaction | Nucleophile | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Reference |

| Sₙ2 | I⁻ | Acetone | 2.15 x 10⁻³ | [12] |

| Sₙ2 | Various nitranions | DMSO | Varies with nucleophile basicity | [13] |

Table 2: Kinetic Data for Nucleophilic Substitution of Benzyl Chloride.

Spectroscopic Data

Characterization of the products derived from this compound is crucial. Below are representative spectroscopic data for related compounds.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 2-Fluorobenzyl cyanide | 3.73 (s, 2H), 7.08-7.44 (m, 4H) | Not specified | [14] |

| 2-Fluorobenzyl azide | 4.33 (s, 2H), 7.03-7.26 (m, 4H) | 48.79, 115.97, 124.75, 130.57, 130.74, 160.20, 162.17 | [8] |

Table 3: NMR Data for Related Benzyl Derivatives.

The NIST WebBook provides mass and IR spectra for 2-chloro-6-fluorobenzyl alcohol, a reduction product of the corresponding aldehyde.

Conclusion

The chloromethyl group in this compound is a highly reactive functional group that serves as a versatile handle for the synthesis of a wide array of chemical entities. Its propensity to undergo nucleophilic substitution reactions with a broad range of nucleophiles is the cornerstone of its utility in the pharmaceutical and agrochemical industries. While quantitative kinetic and yield data for this specific molecule are sparse in the public domain, the principles of benzyl halide reactivity provide a strong framework for predicting its behavior. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals seeking to utilize this compound in their synthetic endeavors. Further research into the quantitative aspects of its reactivity would be beneficial for the optimization of synthetic routes and the development of novel applications.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. future4200.com [future4200.com]

- 14. 2-Fluorobenzyl cyanide(326-62-5) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 2-Chloro-6-fluorobenzyl Chloride and its Derivatives in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluorobenzyl chloride, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical properties, synonyms, and key synthetic routes. Furthermore, it delves into the synthesis and mechanisms of action of prominent drugs derived from this compound, namely the antibiotic flucloxacillin and the anticoccidial agent arprinocid. Detailed experimental protocols for pivotal synthetic transformations are provided, alongside visual representations of reaction workflows and biological signaling pathways to facilitate a deeper understanding for research and development professionals.

Introduction

This compound, also known by its synonym α,2-dichloro-6-fluorotoluene, is a halogenated aromatic compound that serves as a critical building block in organic synthesis.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring in addition to a chloromethyl group, imparts specific reactivity that is leveraged in the construction of complex, biologically active molecules.[1][2] This guide aims to be an in-depth resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the synthesis, properties, and applications of this important chemical intermediate.

Chemical Properties and Synonyms

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The compound is a colorless liquid at room temperature and is characterized by its lachrymatory (tear-inducing) and corrosive nature.[3][4] It is insoluble in water but readily dissolves in common organic solvents.[5]

Synonyms

Consistent identification of chemical compounds is crucial in research and development. The following are recognized synonyms for this compound:

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 55117-15-2 | [7][9] |

| Molecular Formula | C₇H₅Cl₂F | [9] |

| Molecular Weight | 179.02 g/mol | [7][9] |

| Appearance | Colorless liquid | [4] |

| Melting Point | 7 °C | [3] |

| Boiling Point | 208-210 °C | [3] |

| Density | 1.401 g/mL at 25 °C | [7][10] |

| Refractive Index | n20/D 1.537 | [7][10] |

| Flash Point | 93.4 °C (200.1 °F) - closed cup | [7] |

| EINECS Number | 259-487-5 | [11] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the side-chain chlorination of 2-chloro-6-fluorotoluene.[1] This reaction is typically carried out under illumination and at elevated temperatures.

General Synthetic Workflow

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound from 2-chloro-6-fluorotoluene.

Materials:

-

2-chloro-6-fluorotoluene (250 g)

-

Phosphorus trichloride (0.5 mL, optional catalyst)

-

Chlorine gas

-

500 mL four-neck glass reaction flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

Metal halide lamp

-

Tail gas absorption device

Procedure:

-

Equip the 500 mL four-neck glass reaction flask with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Set up a tail gas absorption device for unreacted chlorine.

-

Charge the flask with 250 g of 2-chloro-6-fluorotoluene and, optionally, 0.5 mL of phosphorus trichloride to improve product quality.

-

Position the metal halide lamp to irradiate the flask.

-

Heat the reaction mixture to 180 °C while stirring.

-

Begin bubbling chlorine gas through the mixture.

-

Monitor the reaction progress by gas chromatography to determine the content of this compound.

-

Once the desired conversion is achieved, stop the chlorine flow and introduce nitrogen gas to purge any unreacted chlorine from the system.

-

The crude product can then be purified by distillation under reduced pressure.

Applications in Drug Development

This compound is a key starting material for the synthesis of several important pharmaceutical compounds. Its application in the production of the antibiotic flucloxacillin and the anticoccidial agent arprinocid are particularly noteworthy.

Synthesis of Flucloxacillin

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria. The synthesis of flucloxacillin utilizes 2-chloro-6-fluorobenzaldehyde, which is prepared from this compound.

This compound is hydrolyzed to 2-chloro-6-fluorobenzaldehyde. This is a crucial step in the synthesis of flucloxacillin.

A detailed protocol for this conversion involves the use of a solid superacid catalyst.

Materials:

-

Crude this compound reaction mixture

-

Iron-based solid superacid (e.g., SO₄²⁻/Fe₃O₄) (0.5 g)

-

Water (37.5 g)

-

Aqueous sodium carbonate solution

Procedure:

-

To the reaction flask containing the crude this compound, add 0.5 g of the iron-based solid superacid catalyst.

-

Maintain the reaction temperature at 180 °C.

-

Slowly and uniformly add 37.5 g of water dropwise into the reaction flask over 2 hours.

-

After the addition of water is complete, maintain the temperature and continue stirring for an additional 4 hours.

-

Monitor the reaction by gas chromatography to confirm the complete conversion of the di- and tri-chlorinated intermediates.

-

Cool the reaction mixture to 95 °C.

-

Slowly add an aqueous sodium carbonate solution while stirring until the pH of the mixture is 8.

-

Stir for 30 minutes, then transfer the mixture to a separatory funnel and allow the layers to separate.

-

The organic layer containing the crude 2-chloro-6-fluorobenzaldehyde is then purified by distillation under reduced pressure. The yield is typically around 95%.

Flucloxacillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[7] It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition of the transpeptidation reaction, which cross-links the peptidoglycan chains, leads to a weakened cell wall and subsequent bacterial cell lysis.[7]

Synthesis of Arprinocid

Arprinocid, with the IUPAC name 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, is a coccidiostat used in veterinary medicine to control coccidiosis, particularly in poultry. It is synthesized via the alkylation of adenine with this compound.[8]

The following is a general procedure for the synthesis of arprinocid.

Materials:

-

Adenine

-

Sodium hydroxide

-

Water

-

n-Hexane

-

This compound

-

Catalyst (specific catalyst not detailed in the source)

-

Glacial acetic acid

Procedure:

-

In a reaction kettle, dissolve an appropriate amount of sodium hydroxide in water and stir for 10-15 minutes.

-

Add adenine to the solution, stir for 15 minutes until dissolved, then cool to room temperature and hold for 10 minutes.

-

Successively add n-hexane and this compound to the reaction mixture.

-

Add the catalyst and raise the temperature to reflux for 8-9 hours.

-

Cool the reaction mixture to room temperature, filter, and spin dry to obtain crude arprinocid.

-

For purification, heat glacial acetic acid to 50-80 °C and add the crude arprinocid. Stir and raise the temperature to 90 °C, holding for 2-4 hours.

-

In a separate reaction kettle, heat water to 70-90 °C.

-

Slowly add the hot arprinocid-glacial acetic acid solution to the hot water to form a supersaturated solution.

-

Cool the solution to room temperature to allow the purified arprinocid to precipitate.

Arprinocid itself is an inhibitor of hypoxanthine-guanine transport in the coccidia parasite.[9] However, its primary therapeutic effect is attributed to its metabolite, arprinocid-1-N-oxide.[9] This metabolite is formed in the host's liver via the cytochrome P-450 enzyme system. Arprinocid-1-N-oxide then exerts its anticoccidial action by causing the destruction of the parasite's endoplasmic reticulum, leading to cell death.[9]

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. datapdf.com [datapdf.com]

- 5. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 9. Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 11. CN101469012B - Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine - Google Patents [patents.google.com]

In-Depth Technical Guide: Potential Laboratory Hazards and GHS Classifications of 2-Chloro-6-fluorobenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential laboratory hazards associated with 2-Chloro-6-fluorobenzyl chloride (CAS No. 55117-15-2), including its GHS classification, toxicological data, and recommended handling protocols. Due to the limited availability of specific toxicological data for this compound, information from the closely related and structurally similar compound, 2-chlorobenzyl chloride, is used as a surrogate for quantitative hazard assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 55117-15-2 | [1] |

| Molecular Formula | C7H5Cl2F | [1] |

| Molecular Weight | 179.02 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Density | 1.401 g/mL at 25 °C |

GHS Hazard Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[1] |

| Flammable Liquids | 4 | H227: Combustible liquid.[1] |